molecular formula C3H4BrFO B3269662 1-Bromo-3-fluoropropan-2-one CAS No. 51483-48-8

1-Bromo-3-fluoropropan-2-one

Cat. No.: B3269662
CAS No.: 51483-48-8
M. Wt: 154.97 g/mol
InChI Key: PGXWEBQLPGZQBR-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoropropan-2-one is an organic compound with the molecular formula C3H4BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to a three-carbon chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the halogenation of 3-fluoropropan-2-one. This process typically uses bromine (Br2) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.

    Oxidation: Carried out under acidic or basic conditions, depending on the oxidizing agent used.

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as 3-fluoropropan-2-ol or 3-fluoropropan-2-amine.

    Reduction: 1-Bromo-3-fluoropropan-2-ol.

    Oxidation: 3-Fluoropropanoic acid.

Scientific Research Applications

1-Bromo-3-fluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Potential use in the design of novel therapeutic agents due to its unique reactivity and ability to form stable derivatives.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These properties make it a valuable compound in synthetic organic chemistry.

Comparison with Similar Compounds

    1-Bromo-3-fluoropropane: Similar structure but lacks the ketone functional group, making it less reactive in certain types of reactions.

    3-Bromo-1-fluoropropane: Positional isomer with different reactivity due to the placement of halogen atoms.

    1-Bromo-3-chloropropan-2-one: Similar structure but with chlorine instead of fluorine, leading to different chemical properties and reactivity.

Uniqueness: 1-Bromo-3-fluoropropan-2-one is unique due to the combination of a ketone functional group with both bromine and fluorine atoms. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

1-bromo-3-fluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrFO/c4-1-3(6)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWEBQLPGZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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